1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. globalresearchonline.netnih.gov Its aromatic nature and the presence of multiple nitrogen atoms allow for a variety of chemical modifications, making it a versatile building block in organic synthesis. nih.gov The pyrazole moiety is a prominent feature in numerous compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.gov This has made the pyrazole scaffold a privileged structure in medicinal chemistry, with many approved drugs and clinical candidates incorporating this heterocyclic system. mdpi.comrsc.org
Overview of Substituted Amine Derivatives in Molecular Design and Synthesis
Substituted amine derivatives are fundamental components in the design and synthesis of new molecules across various scientific disciplines. The amine functional group, with its basic nitrogen atom, can participate in a multitude of chemical reactions, allowing for the construction of complex molecular architectures. In medicinal chemistry, the amine group is often crucial for a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors such as solubility, receptor binding, and metabolic stability. The ability to readily modify the substituents on the amine nitrogen provides a powerful tool for fine-tuning the properties of a molecule. nih.gov
Contextualization of the 1-(1H-Pyrazol-4-yl)propan-2-amine Dihydrochloride (B599025) Scaffold in Academic Studies
While extensive research exists on the broader class of pyrazole derivatives, specific academic studies focusing solely on 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride are not widely available in publicly accessible literature. However, the structural motif of a propan-2-amine chain attached to a pyrazole ring is of interest in medicinal chemistry. For instance, related structures have been investigated for their potential as antidepressant agents. The dihydrochloride salt form of the title compound suggests its potential use as a stable, water-soluble derivative for research and development purposes. The combination of the biologically active pyrazole core with a pharmacologically relevant propan-2-amine side chain makes this scaffold a candidate for exploration in various therapeutic areas.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and potential application in chemical synthesis and biological screening.
| Property | Value |
| Molecular Formula | C₆H₁₃Cl₂N₃ |
| Molecular Weight | 214.1 g/mol |
| IUPAC Name | 1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride |
| CAS Number | Not available |
| PubChem CID | 165944550 |
| Canonical SMILES | CC(CN1C=CN=C1)N.Cl.Cl |
| InChI Key | N/A |
Structure
3D Structure of Parent
Properties
CAS No. |
2703781-59-1 |
|---|---|
Molecular Formula |
C6H13Cl2N3 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-9-4-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChI Key |
VXFNMRHOJIJGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNN=C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 1 1h Pyrazol 4 Yl Propan 2 Amine Dihydrochloride and Pyrazole Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be meticulously mapped.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride (B599025) is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the propan-2-amine side chain. The protons on the pyrazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic environment of the heterocyclic ring.
The aliphatic protons of the propan-2-amine moiety would present more complex splitting patterns. The methine proton (CH) adjacent to the amine group is expected to be a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons would likely appear as a doublet of doublets, while the methyl protons would be a doublet.
In the ¹³C NMR spectrum, distinct resonances for each unique carbon atom in the molecule are anticipated. The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems. The aliphatic carbons of the propan-2-amine chain will appear in the upfield region of the spectrum. The specific chemical shifts provide crucial information about the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(1H-pyrazol-4-yl)propan-2-amine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | ~7.5 | ~135 |
| Pyrazole C5-H | ~7.5 | ~135 |
| Pyrazole C4 | - | ~110 |
| CH₂ | ~2.8 | ~45 |
| CH | ~3.3 | ~50 |
| CH₃ | ~1.2 | ~20 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (e.g., HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For 1-(1H-pyrazol-4-yl)propan-2-amine, the HSQC spectrum would show cross-peaks connecting the pyrazole C3-H and C5-H protons to their respective carbon atoms, as well as correlations for the CH₂, CH, and CH₃ groups of the side chain.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show correlations from the methylene protons of the side chain to the C4 carbon of the pyrazole ring, confirming the point of attachment. Correlations between the pyrazole protons and the carbons of the side chain would further solidify the structural assignment.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For 1-(1H-pyrazol-4-yl)propan-2-amine, HRMS would be used to confirm the expected molecular formula of C₆H₁₁N₃.
LC/MS Analysis for Compound Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. In the analysis of a synthetic batch of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride, LC/MS would be employed to separate the target compound from any impurities or starting materials. The mass spectrometer would then provide the molecular weight of the eluting peaks, confirming the identity of the desired product and helping to identify any byproducts.
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide detailed information about the molecule in solution, X-ray crystallography offers a definitive picture of the compound's three-dimensional structure in the solid state. For a crystalline material like this compound, single-crystal X-ray diffraction can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Conformational Analysis in Crystalline State
Table 1: Expected Torsion Angles in the Crystalline State of 1-(1H-pyrazol-4-yl)propan-2-amine
| Dihedral Angle | Expected Range (°) |
|---|---|
| C3-C4-Cα-Cβ | ±60 to ±180 |
| C5-C4-Cα-Cβ | ±60 to ±180 |
Note: The data in this table is illustrative and based on the general conformational preferences of similar acyclic chemical structures. Actual values would require experimental determination via X-ray crystallography.
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding Networks)
The crystal lattice of this compound is expected to be dominated by an extensive network of hydrogen bonds, given the presence of multiple hydrogen bond donors and acceptors. The protonated pyrazole ring and the ammonium (B1175870) group of the side chain are potent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the chloride counter-ions act as acceptors.
Pyrazoles are well-known for their ability to form robust hydrogen-bonded motifs, such as dimers, chains, and more complex networks. In the case of the dihydrochloride salt, the primary interactions are likely to be N-H···Cl and N-H···N hydrogen bonds. The protonated amine group (-NH3+) is a particularly strong hydrogen bond donor and will likely form multiple hydrogen bonds with the chloride ions. Similarly, the protonated pyrazole ring (pyrazolium) will also engage in hydrogen bonding with the chloride ions.
These interactions are crucial in defining the supramolecular architecture of the crystal. The resulting network is expected to be a three-dimensional structure, contributing significantly to the stability of the crystalline solid.
Table 2: Potential Hydrogen Bonding Interactions in the Crystal Lattice
| Donor (D) | Acceptor (A) | Type of Interaction |
|---|---|---|
| Pyrazole N-H | Chloride ion (Cl-) | N-H···Cl |
| Pyrazole N-H | Pyrazole N | N-H···N |
| Ammonium N-H | Chloride ion (Cl-) | N-H···Cl |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the protonated amine and pyrazole ring would result in a complex and broad absorption pattern in the high-frequency region.
Key expected vibrational modes include:
N-H Stretching: Broad and strong absorptions in the range of 3200-2800 cm⁻¹ are anticipated, characteristic of the stretching vibrations of the N-H bonds in the ammonium (-NH3+) and pyrazolium groups. This broadening is a result of extensive hydrogen bonding.
C-H Stretching: Absorptions between 3100-3000 cm⁻¹ can be attributed to the aromatic C-H stretching of the pyrazole ring, while those in the 3000-2850 cm⁻¹ region correspond to the aliphatic C-H stretching of the propan-2-amine side chain.
N-H Bending: The bending vibrations of the ammonium group are expected to appear around 1600-1500 cm⁻¹.
C=N and C=C Stretching: The pyrazole ring vibrations, involving C=N and C=C stretching, would likely produce a series of bands in the 1600-1400 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the amine is expected in the 1250-1020 cm⁻¹ range.
Table 3: Predicted Major Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ammonium/Pyrazolium | N-H Stretch | 3200 - 2800 (broad) |
| Aromatic C-H (Pyrazole) | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Ammonium | N-H Bend | 1600 - 1500 |
| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or water, would be dominated by the electronic transitions of the pyrazole chromophore. Pyrazole and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions.
For the pyrazole ring, an intense absorption band is expected in the range of 210-230 nm. The presence of the alkylamine substituent at the 4-position is not expected to significantly shift the absorption maximum, as it is not a strongly chromophoric or auxochromic group in this context. The protonation of the pyrazole ring in the dihydrochloride salt might lead to a slight hypsochromic (blue) shift compared to the free base. The absorption is generally insensitive to solvent polarity.
Table 4: Expected UV-Vis Absorption Data
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
Computational Chemistry and Theoretical Investigations of Pyrazole Amine Dihydrochloride
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in rational drug design, helping to screen potential drug candidates and understand their mechanism of action at a molecular level. For pyrazole (B372694) derivatives, docking has been widely used to identify potential inhibitors for various protein targets implicated in diseases like cancer. nih.govresearchgate.net
For instance, studies on various pyrazole derivatives have successfully used molecular docking to screen for potential inhibitors of receptor tyrosine kinases and other protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net Similarly, pyrazole-containing imide derivatives have been evaluated as potential anticancer agents by identifying Heat Shock Protein 90α (Hsp90α) as a likely drug target through docking simulations. nih.govtandfonline.com
A primary goal of molecular docking is to predict the specific interactions between a ligand and the amino acid residues within a protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the ligand's affinity and selectivity.
In studies of analogous compounds, specific interactions are meticulously mapped. For example, in the investigation of novel pyrazole-carboxamides as inhibitors for human carbonic anhydrase (hCA) isoforms, docking studies predicted key interactions. The sulfonamide group was found to interact with the crucial Zn+2 ion in the active site, while other parts of the molecule formed hydrogen bonds with residues like Thr199 and Gln92 and pi-pi stacking interactions with His94. nih.gov In another example, a pyrazole-3-carboxamide derivative designed as a kinase inhibitor was predicted to form three conserved hydrogen bonds with the hinge region of the ATP-binding site in both CDK2 and FLT3 proteins. mdpi.com
Table 1: Predicted Ligand-Protein Interactions for Exemplar Pyrazole Derivatives
| Compound Class | Protein Target | Key Predicted Interactions | Interacting Residues |
|---|---|---|---|
| Pyrazole-carboxamide | hCA II | Conventional H-Bond, Pi-Sigma, Pi-Pi Stacking, Metal Acceptor | Thr199, Gln92, Ile91, Phe131, His94, Zn(II) |
| Pyrazole-carboxamide | hCA I | Conventional H-Bond, Pi-Pi Stacking, Metal Acceptor | Thr199, Thr200, His94, Zn(II) |
| Pyrazole Derivative | VEGFR-2 | Hydrogen Bonds, Hydrophobic Interactions | Cys919, Asp1046 |
| Pyrazole Derivative | CDK2 | Hydrogen Bonds | Leu83, Asp86 |
| Pyrazole-3-carboxamide | FLT3 | Hydrogen Bonds | (Hinge Region) |
This table is illustrative and based on findings for various pyrazole derivatives, not 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride (B599025).
Docking software calculates a score that estimates the binding affinity, typically expressed in units of energy such as kcal/mol or kJ/mol. A lower (more negative) binding energy generally suggests a more stable and favorable ligand-protein complex. This theoretical estimation is vital for ranking potential drug candidates before their synthesis and experimental testing.
Studies on various pyrazole derivatives report a range of binding affinities depending on the target. For a series of pyrazole-carboxamides targeting carbonic anhydrase, the best compounds showed theoretical binding scores of -9.3 and -8.5 for the hCA I and hCA II isoforms, respectively. nih.gov In another study screening pyrazole derivatives against various protein kinases, lead compounds exhibited minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.govresearchgate.net These values indicated potentially strong inhibitory activity.
Table 2: Theoretical Binding Affinity for Exemplar Pyrazole Derivatives
| Compound Class | Protein Target | Binding Affinity / Score |
|---|---|---|
| Pyrazole-carboxamide (Compound 6a) | hCA I | -9.3 |
| Pyrazole-carboxamide (Compound 6a) | hCA II | -8.5 |
| Pyrazole-thiadiazole (Compound 1b) | VEGFR-2 | -10.09 kJ/mol |
| Pyrazole-thiadiazole (Compound 1d) | Aurora A | -8.57 kJ/mol |
| Pyrazole-carboxamide (Compound 2b) | CDK2 | -10.35 kJ/mol |
This table is illustrative and based on findings for various pyrazole derivatives, not 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties based on its electronic structure. eurasianjournals.com These methods can be used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like molecular orbital energies, which are not accessible through classical molecular mechanics methods used in docking.
DFT is a computational method used to investigate the electronic structure of molecules. A key output of DFT analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. tandfonline.comtandfonline.com
DFT studies on pyrazole derivatives are common. For instance, an analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine used the B3LYP/6-311+G(2d,p) level of theory to determine its optimized geometry and analyze its FMOs and molecular electrostatic potential (MEP). tandfonline.comtandfonline.com In other work, DFT has been used to calculate the NMR data for pyrazole-based thiophene (B33073) carboxamides, showing significant agreement with experimental results. nih.gov Furthermore, DFT calculations on fused pyrazole derivatives have been employed to analyze their interactions with selected amino acids, providing insights into potential binding mechanisms. researchgate.net
A molecule's conformational energy landscape is a map of its potential energy as a function of the rotation around its single bonds. This landscape reveals the molecule's most stable three-dimensional shapes (low-energy conformers) and the energy barriers required to transition between them. Understanding this landscape is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system over time, allowing researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and refine the understanding of their interaction. eurasianjournals.comnih.gov
MD simulations are frequently used to validate docking results for pyrazole derivatives. A 50-nanosecond simulation was used to analyze the stability of pyrazole-carboxamides docked into carbonic anhydrase receptors, revealing that the compounds exhibited good stability with only minor conformational changes. nih.gov Similarly, MD simulations were performed to explore the binding mode of a pyrazole-containing imide with its target Hsp90α, confirming a stable interaction. nih.govtandfonline.com These simulations provide a higher level of confidence that the interactions predicted by static docking are maintained in a more realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models are developed to predict their activity as inhibitors for various biological targets, such as epidermal growth factor receptor (EGFR) kinase. nih.govacs.org These models are crucial for designing new, more potent compounds. researchgate.net
The process involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a predictive model that correlates these descriptors with observed biological activity (e.g., pIC50 values). nih.govacs.org For instance, a genetic algorithm-based multiple linear regression (GA-MLR) can produce a statistically robust 2D-QSAR model, highlighting the importance of molecular volume and the number of multiple bonds. shd-pub.org.rs
The validity and predictive power of a QSAR model are rigorously assessed using internal and external validation techniques, such as the leave-one-out (LOO) cross-validation method. acs.org The insights gained from these models help identify the key structural features that influence the activity of pyrazole derivatives. acs.org Advanced methodologies like 5D-QSAR, which consider different induced-fit models, can further refine these predictions by accounting for the flexibility of the receptor binding site. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Example Descriptor | Significance in Pyrazole Derivatives |
|---|---|---|
| Topological | Adjacency Distance Matrix Descriptors | Influences inhibitory activity against EGFR kinase. acs.org |
| Constitutional | Number of Multiple Bonds (nBM) | Correlates with activity against acetylcholinesterase. shd-pub.org.rs |
| Geometrical | Molecular Volume (Mv) | A key parameter in models predicting acetylcholinesterase inhibition. shd-pub.org.rs |
| Quantum-Chemical | HOMO/LUMO Energies | Used to understand electronic properties and reactivity. bohrium.com |
| Field-Based (3D-QSAR) | Steric and Electrostatic Fields | Contour maps reveal regions where steric bulk or specific electrostatic charges enhance or decrease activity. shd-pub.org.rs |
Hirshfeld Surface Analysis and Intermolecular Forces
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these forces, such as hydrogen bonds and van der Waals interactions. nih.gov The surface analysis is complemented by 2D fingerprint plots, which summarize the distribution of different types of contacts. nih.gov
The quantitative data derived from fingerprint plots allow for a precise breakdown of the contribution of each type of interaction to the total Hirshfeld surface area. This information is invaluable for understanding the forces that direct molecular self-assembly and for crystal engineering.
Table 2: Percentage Contribution of Intermolecular Contacts in Pyrazole Derivatives from Hirshfeld Surface Analysis
| Interaction Type | Compound 1: (2-aminophenyl)[4-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazol-5-yl]methanone bohrium.com | Compound 2: 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole as-proceeding.com | Compound 3: dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate nih.gov |
|---|---|---|---|
| H···H | 48% | 60.5% | 37.1% |
| C···H / H···C | 28% | 10.7% | 10.6% |
| O···H / H···O | - | 20.4% | 31.3% |
| N···H / H···N | - | 6.5% | - |
| Br···H / H···Br | - | - | 13.5% |
In Silico Toxicity Assessment (Theoretical Frameworks)
In silico toxicity assessment involves the use of computational models to predict the potential adverse effects of chemical compounds. These theoretical frameworks are essential in early-stage drug discovery for filtering out candidates with unfavorable toxicity profiles, thereby reducing the need for extensive and costly experimental testing. researchgate.netnih.gov For pyrazole derivatives, various software tools and web servers are used to predict a range of toxicity endpoints.
Commonly used platforms include ProTox, Lazar, and ADMET predictors, which utilize large databases of known toxicological data to build their predictive models. researchgate.netmdpi.com These tools can estimate endpoints such as acute toxicity (LD50), carcinogenicity, mutagenicity, hepatotoxicity, and reproductive toxicity. researchgate.neteuropeanreview.org The predictions are based on the structural features of the query molecule, comparing them to the structures of known toxicants.
While in silico predictions provide a valuable preliminary screening, they are theoretical in nature and serve as a guide for further experimental validation. nih.gov The results help researchers prioritize compounds that are predicted to have a lower risk of toxicity and better pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). bohrium.comeuropeanreview.org For example, a study on pyrazolylaminoquinazoline derivatives used Lazar, ProTox, and an ADMET predictor to screen for carcinogenicity, LD50, and effects on the liver and reproductive system. researchgate.net
Table 3: Theoretical Frameworks for In Silico Toxicity Prediction of Pyrazole Compounds
| Prediction Tool/Framework | Toxicity Endpoint Predicted | Relevance to Pyrazole Derivatives |
|---|---|---|
| ProTox | LD50 (Acute Oral Toxicity), Toxicity Class | Used to evaluate the toxicity profiles of new 2-pyrazolines, with many ligands falling into the moderately toxic Class 4. mdpi.com |
| Lazar | Carcinogenicity, Mutagenicity, Maximum Daily Dose | Applied to pyrazolylaminoquinazoline derivatives to predict long-term toxicity risks. researchgate.net |
| ADMET Predictor / swissADME | Hepatotoxicity, Endocrine Disruption, Reproductive Toxicity | Used to assess potential organ-specific toxicity and pharmacokinetic properties of pyrazole-based compounds. researchgate.netmdpi.com |
| Osiris Property Explorer | Mutagenicity, Tumorigenicity, Irritancy, Reproductive Effects | Evaluates general toxicity risks for various azole compounds, including pyrazoles. nih.gov |
Biochemical Investigations of Molecular Interactions and Mechanisms of Pyrazole Amine Compounds
Enzyme Inhibition Studies (In Vitro Biochemical Assays)
In vitro biochemical assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. The following subsections detail the available research findings regarding the inhibitory effects of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride (B599025) on several key enzymes.
Kinase Inhibition (e.g., Cyclin-Dependent Kinase 2 (CDK2) inhibition)
Cyclin-Dependent Kinase 2 (CDK2) is a significant regulator of the cell cycle, and its inhibition is a key target in cancer therapy. While various pyrazole-containing compounds have been investigated as CDK2 inhibitors, a review of the scientific literature reveals no specific studies on the inhibitory activity of 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride against CDK2.
Phosphodiesterase (PDE) Inhibition (e.g., PDE1)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. A thorough search of scientific databases indicates that there are currently no published studies investigating the inhibitory effects of this compound on any phosphodiesterase, including PDE1.
Metalloproteinase Inhibition (e.g., Meprin α and β)
Meprins α and β are metalloproteinases that play a role in various physiological and pathological processes, including inflammation and fibrosis. The pyrazole (B372694) scaffold has been a subject of interest in the development of meprin inhibitors. Research has been conducted on various 3,4,5-substituted pyrazole derivatives to explore their structure-activity relationships as inhibitors of meprin α and β. However, specific inhibitory data for this compound against meprin α and β is not available in the current body of scientific literature.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for immunosuppressive and anti-proliferative drugs. Although pyrazole-containing structures have been explored for DHODH inhibition, there is no specific research available on the inhibitory potential of this compound against DHODH.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme involved in the degradation of bioactive lipids. Inhibition of NAAA is being investigated for its potential therapeutic effects in inflammatory conditions. A review of the available literature indicates that the inhibitory activity of this compound against NAAA has not been reported.
Alcohol Dehydrogenase (ADH) Affinity Chromatography
Affinity chromatography is a method used to purify and study the interactions of biomolecules. Pyrazole and its derivatives are known to bind to alcohol dehydrogenase (ADH) and have been utilized in affinity chromatography for the purification of this enzyme. This interaction forms the basis of a "double-ternary complex affinity chromatography" method. However, there are no specific studies detailing the use of this compound in the affinity chromatography of alcohol dehydrogenase.
Enzyme Kinetic Analysis and Mechanism of Inhibition
Currently, there is a lack of publicly available scientific literature detailing the specific enzyme kinetic analysis or the precise mechanism of inhibition for this compound. While the broader class of pyrazole-containing compounds has been investigated for inhibitory effects on various enzymes, such as p38 MAP kinase and cannabinoid receptors, specific kinetic data and mechanistic studies for this particular compound have not been reported. nih.govnih.gov
Receptor Binding Assays (In Vitro)
Detailed in vitro receptor binding assays specifically for this compound are not extensively documented in the current body of scientific research.
Ligand-Receptor Interaction Profiling
A specific ligand-receptor interaction profile for this compound is not available in published literature. General studies on pyrazole analogs indicate that the pyrazole ring can participate in various interactions with biological targets. nih.gov However, a comprehensive screening against a panel of receptors to determine the specific binding profile of this compound has not been reported.
Analysis of Molecular Recognition and Binding Modes
The analysis of molecular recognition and specific binding modes for this compound remains an area for future research, as detailed studies are not currently present in the scientific literature. The following sections discuss the potential contributions of different types of molecular interactions based on the general properties of pyrazole-amine compounds.
Hydrogen Bonding Contributions to Binding
While specific studies on this compound are not available, the molecular structure suggests the potential for significant hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). The primary amine group (-NH2) in the propan-2-amine side chain is also a strong hydrogen bond donor. These functional groups could form key hydrogen bond interactions with amino acid residues in the binding pocket of a target protein, contributing to binding affinity and selectivity. For instance, studies on other pyrazole derivatives have highlighted the importance of hydrogen bonding for their biological activity. nih.gov
Electrostatic Interactions
The dihydrochloride salt form of the compound indicates that the amine groups are protonated at physiological pH, carrying a positive charge. This positive charge can lead to strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a binding site. These ionic interactions can play a significant role in the initial recognition and orientation of the molecule within the binding pocket.
Structure Activity Relationship Sar Studies of the 1 1h Pyrazol 4 Yl Propan 2 Amine Dihydrochloride Scaffold and Its Analogues
Systematic Substituent Variation on the Pyrazole (B372694) Ring (N1, C3, C4)
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offering several positions for substitution that can significantly modulate a compound's biological activity. rsc.orgias.ac.in Variations at the N1, C3, and C4 positions of the 1-(1H-pyrazol-4-yl)propan-2-amine scaffold have been a key focus of SAR studies to optimize molecular interactions with biological targets.
The C3 and C5 positions (often considered together due to pyrazole tautomerism) are critical for establishing key interactions within receptor binding pockets. nih.gov In many pyrazole-based active compounds, these positions are substituted with aryl or other bulky groups that can engage in hydrophobic or aromatic stacking interactions. nih.gov SAR studies on related scaffolds have demonstrated that the nature and substitution pattern of these aryl rings are pivotal. For example, the presence of 3,5-diphenyl groups can confer high inhibitory activity against certain enzymes. nih.gov
The C4 position , where the propan-2-amine chain is attached in the parent scaffold, is the primary vector for interaction with downstream elements of a binding site. While this position is occupied in the core scaffold, modifications to substituents on the other ring positions (N1, C3, C5) are used to fine-tune the orientation and presentation of this crucial side chain. Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position, highlighting its chemical reactivity. mdpi.com
| Position | Substituent Type | General Impact on Activity | Reference |
| N1 | Small Alkyl (e.g., -CH₃) | Can increase potency, may increase efflux. | nih.gov |
| N1 | Aryl/Heteroaryl (e.g., Phenyl, Pyridinyl) | Can modulate selectivity and reduce efflux. | nih.gov |
| N1 | Benzenesulfonamides | Shown to confer preferential selectivity for certain enzymes (e.g., COX-2). | tandfonline.com |
| C3/C5 | Phenyl/Substituted Phenyl | Often crucial for high potency via hydrophobic/aromatic interactions. | nih.gov |
| C3/C5 | Small Alkyl/Cycloalkyl | Generally results in lower activity compared to aryl groups. | nih.gov |
Influence of Amine Chain Modifications and Stereochemistry on Molecular Activity
The propan-2-amine side chain is a fundamental component of the scaffold, containing a critical basic nitrogen atom and a chiral center. Modifications to this chain, including its length, branching, and the stereochemistry of the chiral carbon, have profound effects on molecular activity.
Alterations to the length of the alkyl chain connecting the pyrazole ring to the amine group can modify the distance and geometry of the interaction between the key pharmacophoric elements—the pyrazole ring and the basic amine. Shortening or lengthening the chain from the optimal propyl unit typically leads to a decrease in activity, as it disrupts the ideal positioning of the amine for interaction with target residues, such as aspartate in many receptors.
The stereochemistry of the α-methyl group on the propan-2-amine chain is often a decisive factor for biological activity. For many neurologically active compounds with this side chain, one enantiomer (typically the (S)-enantiomer) displays significantly higher potency than the other. This stereoselectivity arises from the three-point interaction model of ligand binding, where the specific spatial arrangement of the pyrazole ring, the amine group, and the methyl group is essential for optimal receptor engagement.
| Modification | Example | General Impact on Activity | Reference |
| Stereochemistry | (S)-enantiomer vs. (R)-enantiomer | Often, one enantiomer is significantly more potent, indicating stereospecific binding. | General medicinal chemistry principle |
| Amine Substitution | Primary (-NH₂) vs. Secondary (-NHR) | N-alkylation can alter selectivity and potency, depending on the target. | nih.gov |
| Chain Length | Propan-2-amine vs. Ethan-amine | Modifies the distance to the basic nitrogen, often reducing activity. | General SAR principle |
| Chain Derivatization | Amine to Amide | Converts the basic amine to a neutral group, significantly altering binding modes and properties. turkjps.org | turkjps.org |
Bioisosteric Replacements of Key Chemical Moieties
Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that retains similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.gov For the 1-(1H-pyrazol-4-yl)propan-2-amine scaffold, both the pyrazole ring and the amine/amide functionalities can be subjected to bioisosteric replacement.
The pyrazole ring itself can be replaced by other five- or six-membered heterocycles to explore different electronic distributions, hydrogen bonding patterns, and metabolic stabilities. nih.gov Studies on analogous compounds, such as the CB1 antagonist rimonabant, have shown that the pyrazole core can be successfully replaced with rings like oxadiazoles, triazoles, thiazoles, or imidazoles, often yielding compounds with retained or even improved activity and selectivity. rsc.orgnih.govacs.org Pyrazole is often considered a bioisostere for a phenyl ring, but it offers advantages such as lower lipophilicity and additional hydrogen bonding capabilities. nih.gov
The amine functional group can also be replaced. For example, in derivatives where the amine is part of an amide linkage, the amide bond can be replaced with bioisosteres like a 1,2,3-triazole or a 1,3,4-oxadiazole (B1194373) to enhance metabolic stability and explore different geometric constraints. nih.gov These replacements can mimic the hydrogen bonding and dipolar characteristics of the amide group while being resistant to enzymatic hydrolysis. nih.govnih.gov
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Pyrazole Ring | Imidazole, Triazole, Thiazole | To modify electronics, hydrogen bonding, and explore novel chemical space. | nih.govacs.org |
| Pyrazole Ring | Oxadiazole | To replace the C3-carboxamide moiety found in some analogs. | rsc.org |
| Amide Linkage | 1,2,3-Triazole | Mimics the trans amide bond conformation and improves metabolic stability. | nih.govnih.gov |
| Amide Linkage | 1,3,4-Oxadiazole | Acts as a stable amide surrogate with similar hydrogen bonding capabilities. | nih.gov |
Derivatization for Modulating Molecular Interactions and Selectivity
Derivatization of the core scaffold is a primary strategy for fine-tuning a molecule's interaction with its biological target and achieving selectivity over related targets. nih.gov By systematically adding or modifying functional groups, medicinal chemists can enhance desired interactions (e.g., hydrogen bonds, hydrophobic contacts) and introduce steric hindrance to prevent binding to off-targets.
For kinase inhibitors, a common application for pyrazole-based scaffolds, selectivity is paramount. nih.gov Derivatization of the N1-phenyl group of a pyrazole scaffold, for example, with polar heterocyclic groups can improve potency and mask functionalities that are susceptible to rapid metabolism. nih.gov The goal is to optimize the ligand's fit within the ATP-binding pocket of the target kinase while disrupting its ability to bind to the pockets of other kinases.
The amine group of the propan-2-amine chain is another key site for derivatization. Acylation to form amides, sulfonamides, or ureas can replace the basic nature of the amine with a neutral, hydrogen-bond-donating moiety. This fundamentally changes the interaction profile of the side chain, often shifting the compound's activity from one target class to another. For instance, such a change can redirect a compound from an ion channel or transporter to an enzyme active site.
Exploration of Novel Pyrazole-Amine Scaffolds and Hybrid Motifs
The pyrazole ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its ability to serve as a versatile template for building diverse compound libraries. tandfonline.comnih.gov Researchers are continuously exploring novel scaffolds that retain the key features of the pyrazole-amine motif while incorporating new structural elements to access novel biological activities or intellectual property.
One approach is the creation of molecular hybrids , where the pyrazole-amine scaffold is fused or linked to another distinct pharmacophore. researchgate.netnih.gov For example, pyrazole moieties have been hybridized with benzimidazole (B57391) or tetrahydropyrimidine (B8763341) structures. researchgate.netacs.org This strategy aims to create multifunctional molecules that can interact with multiple targets simultaneously or to combine the favorable properties of two different scaffolds into a single molecule with enhanced activity or an improved pharmacokinetic profile. acs.org
Another avenue of exploration involves the synthesis of fused pyrazole systems . Instead of a simple substituted pyrazole, the core may consist of a pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, or pyrazolotriazine ring system. mdpi.com These bicyclic and tricyclic systems are more rigid and conformationally constrained than the parent monocyclic pyrazole. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. mdpi.com These novel scaffolds provide new vectors for substitution and allow for the exploration of larger regions of chemical space in the pursuit of next-generation therapeutic agents. rsc.org
Application of Pyrazole Amine Compounds As Research Tools in Chemical and Biochemical Research
Use as Biochemical Probes for Target Validation
Pyrazole-amine derivatives are widely employed as biochemical probes to investigate and validate the function of biological targets, particularly enzymes like protein kinases. nih.govresearchgate.net The pyrazole (B372694) scaffold is a versatile framework for creating ligands that can interact with the active sites of enzymes. nih.gov By designing and synthesizing derivatives of a lead compound, researchers can systematically explore the structure-activity relationships (SAR) to identify potent and selective inhibitors. science.gov These inhibitors serve as valuable probes to elucidate the physiological and pathological roles of their target proteins.
For instance, various aminopyrazole-based compounds have been developed as potent inhibitors for targets implicated in cancer and inflammation, such as p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Fms-like receptor tyrosine kinase 3 (FLT3). nih.govmdpi.com The free amino group on the pyrazole ring is often crucial for forming hydrogen bonds and other interactions within the target's binding site, contributing to the compound's affinity and specificity. nih.gov The recent approval of Pirtobrutinib, a 5-aminopyrazole derivative, for treating mantle cell lymphoma underscores the therapeutic potential of this chemical class and its importance in targeting specific kinases. nih.gov
Detailed studies have identified specific pyrazole-amine derivatives with high potency against various kinases, making them useful tools for validating these kinases as therapeutic targets.
| Compound Class/Example | Target | Reported Activity (IC₅₀) | Research Application |
|---|---|---|---|
| 1H-pyrazole-3-carboxamide derivatives (e.g., Compound 8t) | FLT3, CDK2, CDK4 | FLT3: 0.089 nM; CDK2: 0.719 nM; CDK4: 0.770 nM | Probe for validating FLT3 and CDKs as targets in Acute Myeloid Leukemia (AML). mdpi.com |
| 5-Aminopyrazoles | p38 MAP Kinase | Potent inhibition, with some compounds showing high specificity. nih.gov | Tools for studying inflammatory signaling pathways mediated by p38 MAPK. nih.gov |
| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide (Pirtobrutinib) | Bruton's Tyrosine Kinase (BTK) | Reversible inhibitor | Probe for understanding the role of BTK in B-cell malignancies. nih.gov |
| Imidazo[1,2-b]pyrazole derivatives | Various human and murine cancer cell lines | IC₅₀ < 5 µM | Used to investigate novel pathways for anticancer drug development. mdpi.com |
Application as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The pyrazole-amine scaffold is a valuable building block in organic synthesis due to its inherent reactivity and the presence of multiple functionalization points. mdpi.comnih.gov The pyrazole ring itself can be synthesized through several established methods, most notably the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comwikipedia.org This provides a straightforward entry to substituted pyrazoles.
Once formed, the pyrazole-amine core can undergo a variety of chemical transformations:
N-Alkylation/Arylation: The nitrogen atoms in the pyrazole ring can be substituted, allowing for the introduction of diverse groups to modulate the compound's properties. nih.gov
Electrophilic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position, to introduce groups like halogens or nitro groups. globalresearchonline.net These can then be converted into other functionalities.
Amine Group Reactions: The amine functionality can be acylated, alkylated, or used in coupling reactions to build larger, more complex molecular architectures. mdpi.com For example, coupling 4-nitropyrazole-3-carboxylic acid with various amines, followed by reduction, is a key step in generating diverse 1H-pyrazole-3-carboxamide libraries. mdpi.com
This synthetic versatility makes pyrazole-amines, including structures like 1-(1H-pyrazol-4-yl)propan-2-amine, crucial intermediates for constructing complex molecules, such as fused heterocyclic systems or libraries of compounds for high-throughput screening. mdpi.com
| Starting Material/Scaffold | Reaction Type | Resulting Structure | Significance |
|---|---|---|---|
| 1,3-Diketones and Hydrazine | Cyclocondensation (Knorr Synthesis) | Polysubstituted Pyrazoles | Fundamental and versatile method for creating the core pyrazole ring. mdpi.comwikipedia.org |
| 5-Aminopyrazoles and N-substituted isatin | Condensation Reaction | Pyrazole-oxindole hybrids | Creates complex hybrid molecules with potential biological activity. mdpi.com |
| Hydrazones and Vilsmeier-Haack reagent (POCl₃/DMF) | Cyclization-Formylation | Formylpyrazoles | Provides formylpyrazoles which are strategic intermediates for further functionalization. mdpi.com |
| α,β-Unsaturated Aldehydes and Hydrazine | Cyclization followed by Dehydrogenation | Substituted Pyrazoles | A primary pathway to synthesize the pyrazole core. wikipedia.org |
Role as Negative Controls in Biochemical Assays
In biochemical and pharmacological research, the use of negative controls is essential for validating experimental results and confirming the specificity of an observed effect. A negative control is a compound that is structurally related to an active compound but lacks its specific biological activity. In the context of pyrazole-amine research, a derivative that shows little to no inhibition in an enzyme assay serves as an ideal negative control. nih.gov
When a series of pyrazole-amine analogs are synthesized for a structure-activity relationship (SAR) study, some derivatives will inevitably show poor activity. nih.gov For example, altering a key substituent, such as the amine group or a specific part of the pyrazole ring, might lead to a complete loss of binding affinity for the target protein. This inactive analog can then be used in subsequent experiments to ensure that the effects observed with the active compound are due to its specific interaction with the target, rather than non-specific effects like aggregation or cytotoxicity.
For instance, in a kinase inhibition assay, an inactive pyrazole-amine analog would be used alongside the active inhibitor. If the active compound inhibits the kinase and prevents the phosphorylation of a downstream substrate, the inactive analog should have no effect. This confirms that the observed inhibition is a direct result of the specific chemical features of the active compound. mdpi.com
Reference Standards in Analytical Chemistry
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. It is crucial for ensuring the accuracy, reliability, and reproducibility of analytical methods used for the identification, quantification, and purity assessment of chemical substances. Pyrazole-amine compounds like 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride (B599025), when synthesized to a high degree of purity, can serve as reference standards. pharmaffiliates.com
Applications for pyrazole-amine reference standards include:
Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a reference standard is used to determine the retention time for identifying the compound in a mixture and to create a calibration curve for quantifying its concentration.
Spectroscopy: In methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the spectrum of the reference standard provides a benchmark against which samples can be compared to confirm their identity and structural integrity. pharmaffiliates.com
Purity Assessment: They are used to identify and quantify impurities in newly synthesized batches of related compounds.
Chemical suppliers often provide well-characterized pyrazole derivatives, including various amine-substituted versions, intended for use as building blocks or reference materials in research and quality control laboratories. alsachim.comsigmaaldrich.com
Future Directions and Emerging Research Avenues in Pyrazole Amine Chemistry
Development of Advanced Synthetic Methodologies for Structurally Complex Analogues
The future of pyrazole-amine synthesis lies in the development of methodologies that offer high efficiency, diversity, and complexity. While traditional methods like the Knorr synthesis have been foundational, the field is rapidly advancing through modern synthetic strategies.
A key area of development is the expanded use of Multicomponent Reactions (MCRs) . nih.govnih.gov MCRs allow for the construction of complex molecules, such as pyrazole (B372694) derivatives, by combining three or more starting materials in a single reaction step. mdpi.com This approach aligns with the principles of green chemistry by improving pot, atom, and step economy (PASE). nih.gov Researchers are designing novel three-, four-, and even five-component reactions to rapidly generate libraries of structurally diverse pyrano[2,3-c]pyrazoles and other complex fused systems. mdpi.com These reactions are often enhanced by microwave irradiation or the use of novel catalysts like montmorillonite K10, which can enable solvent-free conditions. mdpi.commdpi.com
Another significant trend is the focus on regioselective synthesis . The cyclocondensation reaction of hydrazine (B178648) derivatives with acetylenic ketones, for instance, has been known for over a century but often yields a mixture of regioisomers. mdpi.com Modern research is focused on developing highly regioselective protocols, including transition-metal-free methods and catalyst-driven approaches, to ensure precise control over the substitution pattern on the pyrazole ring. mdpi.comnih.gov This control is critical for establishing clear structure-activity relationships (SAR) in drug development. For example, palladium-catalyzed synthesis under microwave irradiation has been used to create complex pyrazolo[1,5-a]pyrimidines. chim.it
The development of these advanced synthetic tools is essential for creating analogues of 1-(1H-pyrazol-4-yl)propan-2-amine with varied and complex substitution patterns, which is crucial for optimizing pharmacological properties.
Table 1: Examples of Advanced Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Key Features | Reactants Example | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Five-Component Reaction | High efficiency, solvent-free | Aldehydes, malononitrile, hydrazine hydrate, etc. | Montmorillonite K10, 65–70 °C | mdpi.com |
| Microwave-Assisted Synthesis | Short reaction times, high yields | Tosylhydrazones, α,β-unsaturated carbonyls | Solvent-free, microwave irradiation | mdpi.com |
| Oxidative [3+2] Cycloaddition | Good regioselectivity | Electron-deficient olefins, α-diazoesters | Oxone, CTAB | mdpi.com |
| One-Pot Three-Component Reaction | Procedural simplicity, high yields | Aromatic aldehydes, tosylhydrazine, terminal alkynes | No catalyst mentioned | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Pyrazole-Amine Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. researchgate.netnih.gov For the pyrazole-amine class, these computational tools offer a pathway to navigate the vast chemical space and identify promising candidates more efficiently.
ML algorithms are increasingly used in virtual screening to prioritize compounds for synthesis and testing. nih.gov Structure-based methods, which require a 3D structure of the target protein, are enhanced by ML-based scoring functions that improve the accuracy of predicting binding affinity. nih.gov Furthermore, AI can predict crucial ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of novel pyrazole-amine designs, helping to identify and eliminate molecules with unfavorable profiles early in the discovery process. crimsonpublishers.com Tools like DeepTox exemplify this capability by specifically predicting various forms of toxicity. crimsonpublishers.com
Beyond prediction, generative models are being employed for the de novo design of novel pyrazole-amine structures. crimsonpublishers.com Generative Adversarial Networks (GANs) and other architectures can create molecules with specific desired properties, such as high affinity for a target and favorable drug-like characteristics. researchgate.net This allows researchers to explore novel chemical scaffolds that might not be conceived through traditional medicinal chemistry intuition.
The integration of AI and ML into a closed-loop system, where computational predictions guide experimental work and the resulting data is used to refine the predictive models, holds immense promise for accelerating the development of next-generation pyrazole-amine therapeutics. nih.gov
Table 2: Applications of AI/ML in Pyrazole-Amine Drug Discovery
| AI/ML Application | Description | Example Tools/Algorithms | Reference |
|---|---|---|---|
| Target Identification | Prioritizing promising drug targets using genomic and proteomic data. | Kernel-based methods, Gene networks | nih.gov |
| Virtual Screening | Improving the accuracy of docking scores and identifying high-potential hits from large databases. | Random Forest (RF), Support Vector Machines (SVM), Neural Networks (NN) | nih.gov |
| ADME/Toxicity Prediction | Predicting pharmacokinetic and toxicity profiles to reduce late-stage failures. | DeepTox, Graph Convolutional Networks | researchgate.netcrimsonpublishers.com |
| De Novo Molecular Design | Generating novel molecular structures with optimized, desired properties. | Generative Adversarial Networks (GANs), ORGANIC | crimsonpublishers.com |
Exploration of Novel Molecular Targets for Fundamental Biochemical Understanding
The pyrazole scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govfrontiersin.org A major future direction is the systematic exploration and identification of novel molecular targets for pyrazole-amines, which will not only yield new therapeutic opportunities but also deepen the fundamental understanding of biochemical pathways.
Many pyrazole-containing drugs are kinase inhibitors , and this remains a fertile area of research. nih.gov Pyrazole-amines are being designed and evaluated as potent inhibitors of targets like Fms-like receptor tyrosine kinase 3 (FLT3) for acute myeloid leukemia, Cyclin-Dependent Kinase 2 (CDK2) for various cancers, and Janus Kinase 1 (JAK1). mdpi.comnih.govmdpi.com The design often involves subtle modifications to the pyrazole scaffold to achieve selectivity for one kinase over another, a critical factor in minimizing off-target effects. mdpi.com
Beyond kinases, research is uncovering a wide array of other targets. Pyrazole derivatives have been investigated as inhibitors of:
Carbonic Anhydrases (CAs): Implicated in conditions like glaucoma and certain cancers. nih.govnih.gov
Aurora Kinases: Key regulators of mitosis and targets for anticancer therapies. researchgate.net
Microtubules: Disrupting microtubule dynamics is a validated anticancer strategy. nih.gov
Heat Shock Protein 90α (Hsp90α): A chaperone protein involved in the stability of many oncogenic proteins. researchgate.net
Emerging techniques like target deconvolution or identification are crucial for phenotype-based drug discovery, where a compound shows a desirable effect in cells before its molecular target is known. nih.gov Direct biochemical methods, coupled with computational approaches, are being used to identify the specific protein(s) that pyrazole-amines interact with to exert their biological effects. researchgate.netnih.gov
Table 3: Selected Molecular Targets of Pyrazole Derivatives
| Molecular Target | Therapeutic Area | Example Activity | Reference |
|---|---|---|---|
| CDK2/cyclin A2 | Oncology | Potent enzyme inhibition (IC₅₀ in low μM range) | nih.govrsc.org |
| FLT3 Kinase | Oncology (AML) | Strong inhibition (IC₅₀ in nanomolar range) | mdpi.com |
| EGFR, VEGFR-2 | Oncology | Potential inhibition based on molecular docking | researchgate.netmdpi.com |
| Carbonic Anhydrase (hCA I & II) | Multiple | Effective inhibition (Kᵢ values in nanomolar range) | nih.gov |
| Heat Shock Protein 90α (Hsp90α) | Oncology | Identified as a potential target via PharmMapper and docking | researchgate.net |
Advanced Characterization of Dynamic Molecular Interactions and Conformational Landscapes
Understanding how a pyrazole-amine ligand interacts with its target protein at an atomic level is fundamental to rational drug design. While X-ray crystallography and molecular docking provide static snapshots of these interactions, the future lies in advanced computational methods that characterize the dynamic nature of these complexes. eurasianjournals.com
Molecular Dynamics (MD) simulations have become an indispensable tool for this purpose. eurasianjournals.com By simulating the movement of atoms over time, MD can assess the stability of a ligand's binding pose, reveal key conformational changes in both the ligand and the protein, and quantify the persistence of critical interactions like hydrogen bonds. nih.govnih.gov Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories provides insights into the stability of the complex and the flexibility of different protein regions upon ligand binding. researchgate.netnih.gov
Complementing MD are quantum mechanical (QM) calculations , such as Density Functional Theory (DFT). eurasianjournals.comeurasianjournals.com QM methods provide highly accurate information about the electronic structure, charge distribution, and geometry of pyrazole-amine molecules. researchgate.net This is crucial for understanding their intrinsic reactivity and for parameterizing the force fields used in MD simulations, thereby increasing the accuracy of the simulations. eurasianjournals.com Conformational analysis using QM can identify the lowest energy shapes (rotamers) of a molecule, which is vital for predicting its bioactive conformation. iu.edu.sa
The synergistic use of these advanced computational techniques allows for a comprehensive characterization of the conformational landscapes and dynamic interactions of pyrazole-amines, providing a much deeper understanding that guides the optimization of binding affinity and selectivity. eurasianjournals.com
Table 4: Computational Methods for Characterizing Molecular Interactions
| Technique | Purpose | Key Insights Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to its target. | Binding pose, scoring (affinity estimate), key interacting residues. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Binding stability (RMSD), conformational flexibility (RMSF), dynamic interactions. | nih.govresearchgate.neteurasianjournals.com |
| Quantum Mechanics (QM) / DFT | Calculates electronic structure and properties from first principles. | Optimized geometry, charge distribution, reaction energetics, conformational analysis. | eurasianjournals.comiu.edu.sa |
| MM/PBSA Binding Free Energy | Calculates the free energy of binding from MD simulation snapshots. | More accurate estimation of binding affinity compared to docking scores. | nih.gov |
Q & A
Q. What are the optimized synthetic routes for 1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride, and how can purity be validated?
Synthesis typically involves a multi-step approach, such as:
- Mannich reaction : Reacting pyrazole derivatives with formaldehyde and secondary amines under controlled pH (e.g., acidic conditions) to form the amine backbone .
- Salt formation : Treating the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
- Validation : Confirm structure via -NMR (pyrazole protons at δ 7.5–8.0 ppm; amine protons as broad signals) and LC-MS (molecular ion peak matching theoretical mass, e.g., CHClN: 213.11 g/mol) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. How can solubility and stability be systematically evaluated under physiological conditions?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Quantify via UV-Vis spectroscopy or HPLC .
- Stability : Incubate at 37°C in PBS and liver microsomes. Monitor degradation by LC-MS/MS, identifying hydrolyzed or oxidized metabolites (e.g., free pyrazole or deaminated products) .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?
Q. How can computational tools like Multiwfn resolve electronic structure discrepancies?
- Electrostatic potential (ESP) mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic regions (e.g., pyrazole N-atoms) for protonation or binding interactions .
- Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density at bond critical points, clarifying ambiguous NMR assignments (e.g., amine vs. pyrazole proton environments) .
Q. How to address contradictory bioactivity data across cell-based assays?
- Variable control : Standardize cell lines (e.g., HEK293 vs. HepG2), passage numbers, and assay conditions (e.g., serum-free media to avoid protein binding).
- Metabolite profiling : Use LC-HRMS to identify cell-specific metabolites (e.g., cytochrome P450 oxidation products) that may alter activity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate assay noise from true biological variability .
Q. What strategies validate target engagement in vivo?
Q. How to resolve crystallographic challenges for salt-form characterization?
- Crystallization conditions : Screen solvents (e.g., methanol/ethyl acetate) and additives (e.g., crown ethers) to promote single-crystal growth.
- X-ray diffraction : Resolve Cl counterion positions via anomalous scattering and refine hydrogen-bonding networks (e.g., amine-Cl interactions) using SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
